molecular formula C9H10N2O B8754534 4-Methoxy-1H-indol-1-amine CAS No. 420786-83-0

4-Methoxy-1H-indol-1-amine

Cat. No.: B8754534
CAS No.: 420786-83-0
M. Wt: 162.19 g/mol
InChI Key: DEWBFPJNHNNBLP-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-1-amine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

420786-83-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxyindol-1-amine

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-8-7(9)5-6-11(8)10/h2-6H,10H2,1H3

InChI Key

DEWBFPJNHNNBLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-methoxyindole (1.26 g, 8.57 mmol), powdered potassium hydroxide (10.05 g, 0.179 mol) and dry dimethylformamide (20 mL) at 15° C. under argon was added, portionwise over 0.2 h, hydroxylamine-O-sulfonic acid. Internal temperature was kept ≦30° C. by external ice bath cooling. The mixture was stirred at 20° C. for 4 h, then was extracted with toluene (4×50 mL). The combined extracts were washed with water (4×50 mL) and brine (50 mL), then dried (Na2SO4) and evaporated in vacuo to give an oil. Chromatography of the residue on silica with 5-50% ether in hexane gradient elution gave 1-amino-4-methoxyindole (0.79 g, 56%). A mixture of 1-amino-4-methoxyindole (0.78 g, 4.8 mmol), nitrobenzene (3.4 g, 27.8 mmol), and methanolic HCl (3% w/w, 180 mL) was heated at reflux for 76 h, then cooled and partitioned between 10% aqueous NaOH (50 mL) and dichloromethane (3×30 mL). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give an oil which was purified by chromatography on silica with 5-100% ether in hexane gradient elution. The resulting 5-methoxycinnoline (0.56 g, 3.5 mmol) was mixed with 48% aqueous HBr (35 mL) and the resulting solution heated at reflux for 18 h. The mixture was cooled, then evaporated in vacuo, and the residue dissolved in water (10 mL). Aqueous ammonia (d=0.880) was added until pH 6 was obtained, and the resulting mixture cooled to 0° C. The precipitated solid was collected by filtration and purified by charcoal-methanol treatment to give the title compound (0.37 g, 53%) as a yellow solid.
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10.05 g
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20 mL
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Synthesis routes and methods II

Procedure details

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